Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, interaction with cell receptors, or disruption of cell membrane integrity . The specific mode of action would depend on the compound’s specific targets and the nature of its interaction with these targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its inhibitory effects on specific enzymes, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- 4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(3)16-15(21-12)17-13(18)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHYSHACEWOXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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